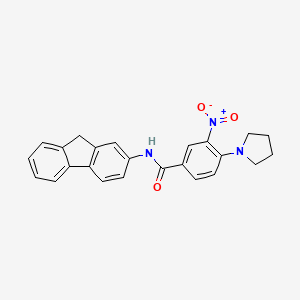
1-(9-isobutyl-9H-carbazol-3-yl)ethanone
Vue d'ensemble
Description
1-(9-isobutyl-9H-carbazol-3-yl)ethanone, also known as IBCE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBCE belongs to the carbazole family, which is known for its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(9-isobutyl-9H-carbazol-3-yl)ethanone in lab experiments is its high yield and purity, which makes it easier to obtain and work with. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using 1-(9-isobutyl-9H-carbazol-3-yl)ethanone in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 1-(9-isobutyl-9H-carbazol-3-yl)ethanone, including exploring its potential applications in other fields, such as neurodegenerative diseases and diabetes. Further studies are also needed to elucidate the mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone and to optimize its synthesis method to improve its yield and purity. Additionally, the development of new formulations and delivery methods for 1-(9-isobutyl-9H-carbazol-3-yl)ethanone may improve its therapeutic potential and make it more suitable for clinical use.
Conclusion
In conclusion, 1-(9-isobutyl-9H-carbazol-3-yl)ethanone is a chemical compound that has shown promising potential in various fields of scientific research. Its high yield and purity, along with its diverse pharmacological activities, make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 1-(9-isobutyl-9H-carbazol-3-yl)ethanone and to explore its potential applications in other fields.
Applications De Recherche Scientifique
1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been extensively studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and neuroprotection. In cancer research, 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In Alzheimer's disease research, 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has been shown to have neuroprotective effects by reducing amyloid-beta-induced neurotoxicity and oxidative stress. 1-(9-isobutyl-9H-carbazol-3-yl)ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[9-(2-methylpropyl)carbazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-12(2)11-19-17-7-5-4-6-15(17)16-10-14(13(3)20)8-9-18(16)19/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULQERVRZMPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-isobutyl-9H-carbazol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4085842.png)
![7-(difluoromethyl)-5-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4085866.png)

![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
![2-chloro-N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085893.png)
![3-amino-2-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4085896.png)

![2,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4085909.png)
![1-(3,4-dimethoxybenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4085925.png)
![(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4085931.png)
